molecular formula C19H22F3N5O B2929641 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 2034448-93-4

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2929641
CAS No.: 2034448-93-4
M. Wt: 393.414
InChI Key: IGAUCUCCYJDXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibition

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide and related compounds have shown significant antibacterial efficacy. A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated potent antibacterial activities against various bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also exhibited strong biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and displayed remarkable inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activities

Another study on piperazine and triazolo-pyrazine derivatives synthesized a series of compounds that were evaluated for their antimicrobial activities against bacterial and fungal strains. One particular compound demonstrated superior antimicrobial properties, showing promise for further development as potent antimicrobials (Patil et al., 2021).

Inhibitory Activity on MurB Enzyme

The bis(pyrazole) compounds, particularly those with piperazine linkers, have been tested for their inhibitory activity on the MurB enzyme, an essential component in bacterial peptidoglycan synthesis. Compounds with specific substitutions showed excellent MurB inhibitory activity, indicating their potential as novel antibacterial agents targeting the bacterial cell wall synthesis pathway (Mekky & Sanad, 2020).

Synthesis and Structural Characterization

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives incorporating the piperazine moiety have provided insights into the molecular structure and potential interaction sites for biological activity. These studies contribute to the understanding of how structural features influence the biological activities of these compounds (Lv, Ding, & Zhao, 2013).

Potential Antiviral Activities

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has uncovered remarkable antiavian influenza virus activity, suggesting a new avenue for the development of antiviral agents. These compounds offer a novel approach to synthesizing antiviral drugs that could be effective against various viral strains (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c1-25-17(12-16(24-25)13-5-6-13)26-7-9-27(10-8-26)18(28)23-15-4-2-3-14(11-15)19(20,21)22/h2-4,11-13H,5-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAUCUCCYJDXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.